4-Methyl-4-(trifluoromethyl)cyclohexan-1-one
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Overview
Description
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one is a cyclic ketone with the molecular formula C9H13F3O. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a cyclohexanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone derivatives. The synthetic route typically includes the following steps:
Oxidation of Cyclohexane or Alkylcyclohexane: This step involves the oxidation of cyclohexane or alkylcyclohexane to produce cyclohexanone derivatives.
Hydrogenation of Phenols: Another method involves the hydrogenation of phenols to obtain cyclohexanone derivatives.
Alkylation of Cyclohexanone: The final step involves the alkylation of cyclohexanone with a trifluoromethyl group to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. Large-scale production typically involves optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 4-Methyl-4-(trifluoromethyl)cyclohexanol.
Substitution: Substitution reactions can introduce different functional groups into the cyclohexanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4-Methyl-4-(trifluoromethyl)cyclohexanol.
Substitution: Cyclohexanone derivatives with different functional groups.
Scientific Research Applications
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(trifluoromethyl)cyclohexan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)cyclohexan-1-one: Similar structure but lacks the methyl group.
4-(Trifluoromethyl)cyclohexanol: The ketone group is reduced to an alcohol.
4-(Trifluoromethyl)cyclohexanecarboxylic acid: The ketone group is oxidized to a carboxylic acid.
Uniqueness
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one is unique due to the presence of both a methyl and a trifluoromethyl group on the cyclohexanone ring. This combination of functional groups imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H11F3O |
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Molecular Weight |
180.17 g/mol |
IUPAC Name |
4-methyl-4-(trifluoromethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H11F3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-5H2,1H3 |
InChI Key |
MFYHUNKZUHPJNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)CC1)C(F)(F)F |
Origin of Product |
United States |
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